3-Fluoro-5-methoxyisonicotinaldehyde

Description

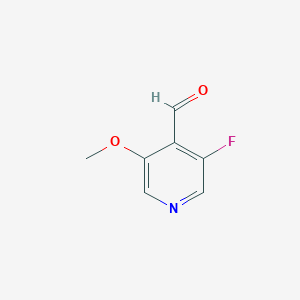

3-Fluoro-5-methoxyisonicotinaldehyde (CAS: 1256792-34-3) is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. Its structure features a pyridine core substituted with a fluorine atom at position 3, a methoxy group at position 5, and an aldehyde functional group at position 4 (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing heterocyclic compounds or ligands . Its aldehyde group enables nucleophilic additions, while the electron-withdrawing fluorine and electron-donating methoxy groups modulate electronic properties, influencing reactivity and stability in downstream reactions.

Properties

IUPAC Name |

3-fluoro-5-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXMVPSXSNPVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of 3-Fluoro-5-methoxyisonicotinaldehyde may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require the use of organoboron reagents, palladium catalysts, and appropriate solvents under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxyisonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: 3-Fluoro-5-methoxyisonicotinic acid.

Reduction: 3-Fluoro-5-methoxyisonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Fluoro-5-methoxyisonicotinaldehyde is characterized by the molecular formula CHFNO and a molecular weight of 155.128 g/mol. The presence of a fluorine atom at the third position and a methoxy group at the fifth position on the isonicotinaldehyde structure enhances its reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Properties : Research indicates that 3-Fluoro-5-methoxyisonicotinaldehyde exhibits potential antimicrobial activity. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new antimicrobial agents.

Drug Development : The compound is being explored for its therapeutic applications, particularly in drug design aimed at treating bacterial infections and possibly other diseases. The fluorine atom can enhance the pharmacokinetic properties of the drug candidates derived from this compound .

Case Study : A study highlighted the synthesis of derivatives from 3-Fluoro-5-methoxyisonicotinaldehyde that showed significant activity against specific bacterial strains, suggesting its utility in developing new antibiotics .

Biological Research

Target Interaction Studies : The compound's unique functional groups allow it to be used in studies examining interactions with human Toll-like receptors (TLRs). These receptors play crucial roles in immune response, and compounds like 3-Fluoro-5-methoxyisonicotinaldehyde can help elucidate mechanisms of immune modulation .

Cancer Research : Preliminary findings suggest that derivatives of this compound may have anticancer properties. For instance, compounds structurally related to 3-Fluoro-5-methoxyisonicotinaldehyde have shown promising results in inhibiting tumor cell growth in vitro, indicating potential for further investigation in oncological applications .

Materials Science

Synthesis of New Materials : In materials science, 3-Fluoro-5-methoxyisonicotinaldehyde serves as a building block for synthesizing novel materials with specific properties. Its reactivity allows for modifications that can lead to materials with enhanced electrical or optical properties, useful in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxyisonicotinic Acid

- Molecular Formula: C₇H₇NO₃

- Substituents : Methoxy (position 2), carboxylic acid (position 4).

- Key Differences : Lacks the fluorine atom and replaces the aldehyde with a carboxylic acid. This substitution reduces electrophilicity at position 4, making it less reactive in condensation reactions but more stable in aqueous environments. Applications include metal-organic framework synthesis due to its chelating ability .

5-Methoxy-2-mercaptobenzimidazole

- Molecular Formula : C₈H₈N₂OS

- Substituents : Methoxy (position 5), thiol (position 2), benzimidazole core.

- Key Differences : The benzimidazole core introduces aromatic nitrogen atoms, enhancing hydrogen-bonding capacity. The thiol group enables disulfide bond formation, useful in polymer chemistry. Unlike 3-fluoro-5-methoxyisonicotinaldehyde, this compound lacks an aldehyde but offers superior thermal stability (melting point: 210–212°C) .

Coumarin-Based Analogues

Succinimidyl 7-Methoxycoumarin-3-carboxylate

- Molecular Formula: C₁₄H₁₁NO₇

- Substituents : Methoxy (position 7), succinimidyl ester (position 3).

- Key Differences: The coumarin core provides fluorescence properties, making this compound valuable in bioimaging. The ester group facilitates conjugation with amines, contrasting with the aldehyde’s reactivity toward nucleophiles. Priced at €600.00/g, it is significantly more expensive than 3-fluoro-5-methoxyisonicotinaldehyde, reflecting specialized applications in diagnostics .

Comparative Data Table

Biological Activity

Overview

3-Fluoro-5-methoxyisonicotinaldehyde (CAS Number: 1256792-34-3) is a compound with the molecular formula CHFNO and a molecular weight of 155.128 g/mol. It is characterized by a fluorine atom at the third position and a methoxy group at the fifth position of the isonicotinaldehyde structure. This unique arrangement suggests potential biological activity that warrants further investigation.

The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are significant for its biological applications:

- Oxidation : Converts the aldehyde group into a carboxylic acid.

- Reduction : Reduces the aldehyde group to form an alcohol.

- Substitution : The fluorine atom can be replaced by other functional groups.

These transformations allow for the synthesis of various derivatives that may exhibit distinct biological activities.

The biological activity of 3-Fluoro-5-methoxyisonicotinaldehyde is primarily attributed to its interaction with specific molecular targets. The presence of fluorine and methoxy groups may enhance its binding affinity to biological receptors, potentially influencing pathways related to antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that 3-Fluoro-5-methoxyisonicotinaldehyde exhibits antimicrobial properties. It has been investigated as a potential inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), which is a critical target in tuberculosis treatment. Studies have shown that related compounds can inhibit MtTMPK effectively, suggesting that 3-Fluoro-5-methoxyisonicotinaldehyde may possess similar capabilities .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that derivatives of isonicotinaldehyde compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown promising results in inhibiting tumor cell growth through mechanisms involving apoptosis and cell cycle arrest . The specific activity of 3-Fluoro-5-methoxyisonicotinaldehyde in this context remains to be fully elucidated but suggests potential applications in cancer therapy.

Case Studies

- Study on Antimycobacterial Activity : A study focused on optimizing non-nucleoside inhibitors for MtTMPK indicated that modifications to the isonicotinaldehyde scaffold could enhance antimicrobial efficacy. The introduction of substituents like fluorine was found to improve biological activity significantly .

- Cytotoxicity Evaluation : In another research effort, various derivatives were tested for their cytotoxic effects on human cancer cell lines, revealing that certain modifications led to increased potency against specific types of tumors. The presence of electron-withdrawing groups such as fluorine often correlated with enhanced activity .

Comparative Analysis

The biological activity of 3-Fluoro-5-methoxyisonicotinaldehyde can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoroisonicotinaldehyde | Lacks methoxy group | Moderate antimicrobial activity |

| 5-Methoxyisonicotinaldehyde | Lacks fluorine atom | Limited cytotoxic effects |

| 3-Methoxyisonicotinaldehyde | Lacks both fluorine and methoxy groups | Minimal biological activity |

| 3-Fluoro-5-methoxyisonicotinaldehyde | Unique combination enhances reactivity | Potentially high antimicrobial and cytotoxic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.